4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
Carboxycelecoxib belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Carboxycelecoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Carboxycelecoxib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, carboxycelecoxib is primarily located in the cytoplasm and membrane (predicted from logP). Carboxycelecoxib participates in a number of enzymatic reactions. In particular, Carboxycelecoxib can be biosynthesized from hydroxycelecoxib through its interaction with the enzymes alcohol dehydrogenase 1A and alcohol dehydrogenase 1B. In addition, Carboxycelecoxib and uridine diphosphate glucuronic acid can be converted into celecoxib glucuronide and uridine 5'-diphosphate through the action of the enzyme UDP-glucuronosyltransferase 1-10. In humans, carboxycelecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway.
Brand Name:
Vulcanchem
CAS No.:
170571-01-4
VCID:
VC0018387
InChI:
InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27)
SMILES:
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O
Molecular Formula:
C17H12F3N3O4S
Molecular Weight:
411.4 g/mol
4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid
CAS No.: 170571-01-4
Reference Standards
VCID: VC0018387
Molecular Formula: C17H12F3N3O4S
Molecular Weight: 411.4 g/mol
CAS No. | 170571-01-4 |
---|---|
Product Name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid |
Molecular Formula | C17H12F3N3O4S |
Molecular Weight | 411.4 g/mol |
IUPAC Name | 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid |
Standard InChI | InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) |
Standard InChIKey | WTHNOVFEXONZMI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O |
Description | Carboxycelecoxib belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Carboxycelecoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Carboxycelecoxib has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, carboxycelecoxib is primarily located in the cytoplasm and membrane (predicted from logP). Carboxycelecoxib participates in a number of enzymatic reactions. In particular, Carboxycelecoxib can be biosynthesized from hydroxycelecoxib through its interaction with the enzymes alcohol dehydrogenase 1A and alcohol dehydrogenase 1B. In addition, Carboxycelecoxib and uridine diphosphate glucuronic acid can be converted into celecoxib glucuronide and uridine 5'-diphosphate through the action of the enzyme UDP-glucuronosyltransferase 1-10. In humans, carboxycelecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. |
Synonyms | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid; Celebrex Carboxylic Acid; |
PubChem Compound | 10047220 |
Last Modified | Nov 11 2021 |
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